molecular formula C16H12O3 B8600696 7-(hydroxymethyl)-4-phenylchromen-2-one

7-(hydroxymethyl)-4-phenylchromen-2-one

Cat. No.: B8600696
M. Wt: 252.26 g/mol
InChI Key: KCXYXHZKCRSIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(hydroxymethyl)-4-phenylchromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(hydroxymethyl)-4-phenylchromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used starting materials, and the reaction is catalyzed by Lewis acids such as aluminum chloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(hydroxymethyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(hydroxymethyl)-4-phenylchromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(hydroxymethyl)-4-phenylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to specific sites and emitting light upon excitation. This property is exploited in various biochemical assays to monitor enzyme activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(hydroxymethyl)-4-phenylchromen-2-one stands out due to its unique combination of a hydroxymethyl group and a phenyl group, which enhances its fluorescence properties and broadens its range of applications in scientific research and industry .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

7-(hydroxymethyl)-4-phenylchromen-2-one

InChI

InChI=1S/C16H12O3/c17-10-11-6-7-13-14(12-4-2-1-3-5-12)9-16(18)19-15(13)8-11/h1-9,17H,10H2

InChI Key

KCXYXHZKCRSIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-phenyl-7-coumarincarboxylic acid from Step 4 (550 mg) and Et3N (560 μL) in THF (25 mL) at 0° C. was added isobutylchloroformate (560 μL) dropwise. After 45 min., NaBH4 (185 mg) in H2O was added and stirring continued for a further 20 min. The mixture was poured onto 1N HCl, extracted 3×Et2O, dried and evaporated. Chromatography on silica gel using hexane/EtOAc 1:1 afforded the title compound as a solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
560 μL
Type
solvent
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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